Product packaging for bornesitol(Cat. No.:CAS No. 484-71-9)

bornesitol

Cat. No.: B1216857
CAS No.: 484-71-9
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-DQUUFWEPSA-N
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Description

Bornesitol (C7H14O6), identified as 1D-1-O-Methyl-myo-inositol, is a naturally occurring cyclitol found in plant families such as Gentianaceae and Menyanthaceae, and is a major constituent of the Brazilian medicinal plant Hancornia speciosa . This compound is of significant research interest primarily for its potent cardiovascular activities. Studies have demonstrated that this compound acts as a powerful angiotensin-converting enzyme (ACE) inhibitor and induces endothelium-dependent vasodilation, leading to a marked reduction in systolic and diastolic blood pressure in normotensive rat models . Its mechanism of action involves increasing the production or bioavailability of nitric oxide (NO) and is dependent on nitric oxide synthase (NOS) and the calcium-calmodulin complex . Pharmacokinetic studies in rats show that this compound is rapidly absorbed after a single oral administration, reaching peak plasma concentration within approximately 60 minutes, with an elimination half-life ranging from about 72 to 124 minutes and an oral bioavailability between 28.5% and 59.3% . Its pharmacokinetic profile suggests non-linear kinetics, and while it shows low permeability in Caco-2 cell models, its absorption is enhanced when co-administered with other compounds like rutin or as a constituent of a plant extract . Due to its established biological effects, this compound serves as a key active marker for the standardisation and quality control of cardiovascular herbal preparations, particularly those derived from Hancornia speciosa . Researchers can utilize this high-purity compound to further investigate its mechanisms in hypertension models, its interaction with other bioactive molecules, and its broader therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B1216857 bornesitol CAS No. 484-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

484-71-9

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(1R,2S,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m1/s1

InChI Key

DSCFFEYYQKSRSV-DQUUFWEPSA-N

SMILES

COC1C(C(C(C(C1O)O)O)O)O

Isomeric SMILES

COC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Bornesitol

Identification and Isolation from Plant Species

Bornesitol has been identified and isolated from various plant sources using different analytical techniques, including chromatography and nuclear magnetic resonance (NMR) spectroscopy. researchgate.nettandfonline.comnih.govtandfonline.comjst.go.jp

Angiosperm Sources (e.g., Litchi chinensis, Hancornia speciosa, Lathyrus odoratus)

Several angiosperm species are known to contain this compound. Litchi chinensis (litchi) is one such example, where this compound has been identified as a transient methylated intermediate in the biosynthesis of quebrachitol, a major soluble carbohydrate in litchi tissues. nih.govresearchgate.netmdpi.comnih.govoup.com In litchi leaves, this compound is present, and its biosynthesis involves an inositol (B14025) methyltransferase enzyme (LcIMT1). nih.govresearchgate.netmdpi.comnih.govoup.com

Hancornia speciosa, a Brazilian medicinal plant, is another notable source of this compound. researchgate.netjst.go.jpmedkoo.comresearchgate.netnih.govtargetmol.comresearchgate.netnih.goveditoraime.com.br L-(+)-Bornesitol is reported as a main constituent of its leaves. researchgate.netjst.go.jpresearchgate.netresearchgate.net Isolation of this compound from H. speciosa leaves has been achieved through methods involving ethanol (B145695) extraction and column chromatography, followed by purification steps like crystallization. researchgate.netjst.go.jp

Lathyrus odoratus (sweet pea) has also been shown to contain L-bornesitol. tandfonline.comnih.govtandfonline.commdpi.comknapsackfamily.com It has been isolated from sweet pea petals using techniques such as HPLC and identified using NMR and mass spectrometry. tandfonline.comnih.govtandfonline.com this compound is distributed in all organs of the sweet pea plant at high concentrations. nih.govtandfonline.com

Distribution Across Plant Families (e.g., Gentianaceae, Menyanthaceae)

This compound's distribution extends across various plant families. It has been found in species belonging to the Gentianaceae and Menyanthaceae families. wikipedia.orgarchive.orgbergianska.se One study investigated the distribution of L-(+)-bornesitol in 32 genera within these families, finding it in 23 of them, being absent only in the subtribe Exacinae and in Menyanthaceae. archive.orgbergianska.se While L-bornesitol is distributed in the Gentianaceae family, D-bornesitol has also been identified in Eustoma grandiflorum, a member of the Gentianaceae, marking the first report of D-bornesitol in this family. jst.go.jp

This compound has also been reported in the Proteaceae family, where it characterizes most genera, sometimes alongside quebrachitol and inositol. researchgate.net

Quantitative Analysis of this compound Content in Diverse Biological Matrices

Quantitative analysis methods have been developed to determine the concentration of this compound in various biological matrices. Techniques such as HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) and GC (Gas Chromatography), often coupled with mass spectrometry (MS), are employed for this purpose. researchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.govcapes.gov.br

For instance, an HPLC-DAD method has been developed and validated for the quantification of this compound in extracts from Hancornia speciosa leaves after derivatization. researchgate.netresearchgate.net This method involves derivatization with p-toluenesulfonyl chloride and uses an ODS column with gradient elution. researchgate.net The method demonstrated selectivity, linearity (over a range of 60.4-302.0 µg/ml with r² of 0.9981), and satisfactory precision and recovery. researchgate.net

In Hancornia speciosa leaf extracts prepared using different solvents and extraction techniques, the this compound content varied. nih.govresearchgate.net The mean ± s.d. % w/w of this compound ranged from 5.11 ± 0.26 to 7.75 ± 0.78 in these extracts. nih.govresearchgate.net

In Lathyrus odoratus, the concentration of L-bornesitol in petals gradually decreased during flower bud development, although the total content increased significantly. tandfonline.comtandfonline.com this compound was found to be distributed in all organs of the sweet pea at high concentrations. nih.govtandfonline.com

In litchi, this compound is present in leaves, and its concentration can be measured to understand its role in quebrachitol biosynthesis and translocation. nih.govresearchgate.netnih.govoup.com While quebrachitol was found in various litchi tissues, this compound was primarily detected in leaves. nih.govresearchgate.netoup.com

A GC method has been established for the simultaneous analysis of this compound and other polyalcohols and sugars in coffee extracts, allowing for the quantitative determination of this compound in different coffee types. researchgate.netnih.govcapes.gov.br

Here is a table summarizing some quantitative data on this compound content:

Plant SourceBiological MatrixThis compound Content (Mean ± s.d. % w/w or other units)Analytical MethodReference
Hancornia speciosaLeaf Extracts5.11 ± 0.26 to 7.75 ± 0.78 % w/wHPLC-PDA after derivatization nih.govresearchgate.net
Grass PeasExtract2.35 mg g⁻¹GC-MS researchgate.net
Lathyrus odoratusPetalsContent increased about 5 times during developmentHPLC, NMR, CI-MS (for identification and changes) tandfonline.comtandfonline.com
CoffeeAqueous ExtractsDetected (Quantitative data varies by coffee type)GC researchgate.netnih.gov
LitchiLeavesPresent (Quantitative data varies by tissue/stage)HPLC (for soluble sugars) nih.govresearchgate.net

Note: The quantitative data for coffee and litchi are described qualitatively or as relative changes in the provided sources, hence specific numerical ranges are not always available for direct comparison in the table.

Biosynthetic Pathways and Metabolic Interconversions of Bornesitol

Enzymatic Methylation of myo-Inositol

The primary step in bornesitol biosynthesis involves the enzymatic methylation of myo-inositol. nih.govwikipedia.org This reaction is catalyzed by specific inositol (B14025) methyltransferases (IMTs). nih.govwikipedia.orgresearchgate.net Myo-inositol, a ubiquitous plant sugar alcohol, serves as the precursor for the synthesis of various methylated cyclitols, including this compound. researchgate.netnih.gov

Identification and Characterization of Inositol Methyltransferases (IMTs) (e.g., LcIMT1)

Inositol methyltransferases (IMTs) are key enzymes responsible for transferring a methyl group to myo-inositol. In Litchi chinensis (litchi), an inositol methyltransferase gene designated LcIMT1 has been identified and characterized as being responsible for this compound biosynthesis. nih.govmdpi.comresearchgate.netnih.govoup.com Studies involving the down-regulation of LcIMT1 through virus-induced gene silencing (VIGS) have demonstrated significantly lower concentrations of this compound, confirming its role in the biosynthetic pathway. mdpi.com Inositol 1-O-methyltransferase (EC 2.1.1.40) specifically catalyzes the formation of this compound (1-O-methyl-myo-inositol) from myo-inositol and S-adenosyl-L-methionine. wikipedia.orgresearchgate.netoup.com

Stereospecificity of Methylation Reactions

The methylation of myo-inositol by IMTs is a stereospecific process, leading to the formation of specific methylated inositol isomers. In the case of this compound, the methylation occurs at the 1-O position of myo-inositol, resulting in the 1D-1-O-methyl-myo-inositol isomer. wikipedia.orgnih.govwikipedia.org Other IMTs can methylate myo-inositol at different positions, leading to other methylated inositols like ononitol (B600650) (4-O-methyl-myo-inositol) and sequoyitol (B191853) (5-O-methyl-myo-inositol). researchgate.netnih.gov The specific IMT involved dictates the position of methylation and thus the resulting methylated inositol isomer.

This compound as a Transient Intermediate in Other Cyclitol Pathways

This compound can serve as a transient intermediate in the biosynthesis of other cyclitols. nih.govresearchgate.net

Pathway to Quebrachitol Biosynthesis

In Litchi chinensis, this compound has been identified as a transient methylated intermediate in the biosynthesis of quebrachitol (2-O-methyl-chiro-inositol). nih.govresearchgate.netnih.govoup.com The biosynthesis of quebrachitol in litchi involves the methylation of myo-inositol to form this compound, followed by the epimerization of this compound to quebrachitol. nih.govresearchgate.netnih.govoup.com This suggests a sequential enzymatic process where this compound is produced and then converted to quebrachitol.

Relationship to Other Methylated Inositols (e.g., ononitol, pinitol)

This compound is one of several methylated inositols found in plants, including ononitol (4-O-methyl-myo-inositol) and pinitol (3-O-methyl-chiro-inositol). nih.govresearchgate.netnih.gov While this compound is an intermediate in quebrachitol biosynthesis in some species, other pathways exist for the synthesis of different methylated inositols. For instance, ononitol is produced by the methylation of myo-inositol by inositol 4-O-methyltransferase and is a stable intermediate in pinitol biosynthesis in certain plants. nih.govresearchgate.netoup.com The presence of this compound but not ononitol in litchi leaves indicates a different biosynthetic pathway compared to that of pinitol in this species. nih.govresearchgate.netoup.com This highlights the diversity in methylated inositol biosynthetic routes across different plant species.

Regulation of this compound Metabolism in Plant Physiological Processes

The metabolism of this compound and other methylated cyclitols is linked to various plant physiological processes. While the precise regulatory mechanisms specifically for this compound are still being elucidated, the accumulation and metabolism of methylated inositols, including this compound, are associated with responses to environmental stresses such as osmotic stress and play roles in carbon metabolism and transport. nih.govresearchgate.netnih.govannualreviews.orgslu.se For example, high concentrations of quebrachitol, derived from this compound, in litchi tissues may represent a carbon metabolic strategy to maintain osmolality under reduced-sucrose conditions. nih.govresearchgate.netnih.govoup.com The production of methyl-inositols, including this compound, is suggested to be closely associated with carbon fixation in leaves. researchgate.net

Synthetic Methodologies and Chemical Derivatization of Bornesitol

Total Synthesis Approaches for Bornesitol Enantiomers

The total synthesis of this compound enantiomers often involves complex routes to control the stereochemistry of the multiple chiral centers. Both the D-(-)-bornesitol and L-(+)-bornesitol enantiomers have been obtained through synthetic methods. researchgate.netthegoodscentscompany.comacs.org

Synthesis from myo-Inositol Precursors

Myo-inositol, being a readily available cyclitol, serves as a common starting material for the synthesis of this compound and its derivatives. indianchemicalsociety.comresearchgate.net The biosynthesis of this compound in plants involves the methylation of myo-inositol catalyzed by inositol (B14025) 1-O-methyltransferase. researchgate.netnih.gov Synthetic strategies often aim to selectively introduce a methyl group at the 1-position of myo-inositol.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches combine chemical and enzymatic transformations to synthesize complex molecules like this compound and its analogues. nih.govdntb.gov.uajst.go.jpjst.go.jp Enzymes can offer high levels of regio- and stereoselectivity under mild reaction conditions, complementing chemical synthesis steps. nih.govnih.gov For instance, enzymatic catalysis has been utilized to introduce chirality and achieve high selectivity in the synthesis of cyclitol derivatives from achiral precursors. nih.gov While the direct chemoenzymatic synthesis of this compound was not explicitly detailed in the search results, related chemoenzymatic methods for the synthesis of inositols and their derivatives highlight the potential of this approach in accessing specific stereoisomers and functionalized cyclitols. nih.govjst.go.jpjst.go.jpresearchgate.net

Regioselective and Stereoselective Functionalization of this compound

Achieving regioselective and stereoselective functionalization of this compound involves selectively modifying specific hydroxyl groups while controlling the stereochemistry of the reaction centers. This is a significant challenge due to the molecule's structure. Strategies for regioselective functionalization of polyols, which can be applied to this compound, include methods utilizing metal catalysts or organotin intermediates. researchgate.net These methods aim to differentiate the reactivity of the hydroxyl groups based on factors such as steric hindrance and electronic properties. researchgate.net Stereoselective reactions, which yield a predominant stereoisomer, are essential for synthesizing specific this compound derivatives. nih.govucla.edursc.org The application of specific reagents, catalysts, and controlled reaction conditions are key to achieving high levels of regio- and stereoselectivity in the functionalization of this compound. nih.govrsc.org

Synthesis of this compound Derivatives and Analogues for Research Applications

The synthesis of this compound derivatives and analogues is important for exploring their biological activities and potential applications. mdpi.com Modifications of the this compound structure can lead to compounds with altered properties and enhanced biological effects. Research applications of this compound derivatives include their use as molecular tools to study cellular processes involving inositols and phosphoinositides. indianchemicalsociety.com The synthesis of these derivatives often involves selective functionalization of the hydroxyl groups through methods like alkylation, acylation, or phosphorylation, utilizing protective group strategies to control the reaction sites. The creation of libraries of this compound analogues allows for structure-activity relationship studies to understand how structural changes influence biological function. mdpi.com

Molecular and Cellular Biological Activity Investigations of Bornesitol

Modulation of Angiotensin-Converting Enzyme (ACE) Activity

Bornesitol has been identified as a modulator of angiotensin-converting enzyme (ACE) activity, a key enzyme in the renin-angiotensin system that regulates blood pressure. researchgate.netwikipedia.org Its inhibitory effects have been explored through enzymatic assays, computational modeling, and in vivo studies, suggesting its potential role in cardiovascular regulation. researchgate.netnih.gov

In Vitro Enzyme Inhibition Kinetics and Mechanism

This compound is recognized as a potent inhibitor of the angiotensin-converting enzyme. researchgate.netnih.gov Studies have demonstrated that it effectively inhibits ACE in a dose-dependent manner. mdpi.com The mechanism of ACE inhibition by many small molecules involves binding to the active site, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. cvpharmacology.comstereoelectronics.org While this compound is established as an ACE inhibitor, detailed in vitro kinetic analyses, such as the specific type of inhibition (e.g., competitive, non-competitive), were not extensively detailed in the reviewed literature. researchgate.netnih.gov

Molecular Docking Studies and Proposed Binding Interactions

In silico molecular docking studies have been employed to elucidate the interaction between this compound and human ACE. researchgate.net These computational analyses have revealed that this compound likely binds to a region of the ACE enzyme that is distinct from the binding site of classic ACE inhibitors, such as captopril. researchgate.net This suggests a potentially different mechanism of interaction with the enzyme's active site or allosteric modulation. The specific amino acid residues involved in the binding pockets and the precise nature of the molecular interactions (e.g., hydrogen bonds, van der Waals forces) with this compound have not been fully detailed in the available research. researchgate.net Molecular docking for other ACE inhibitors often shows interactions with key residues in the S1 and S2 active site pockets and coordination with the essential zinc ion. nih.govmdpi.com

Ex Vivo and Animal Model Studies on Vasodilator Effects

The biological activity of this compound has been confirmed in both ex vivo and animal models, demonstrating its vasodilator and blood pressure-lowering effects. nih.gov In ex vivo studies using isolated rat aorta rings, this compound induced endothelium-dependent vasodilation. nih.govresearchgate.net This finding indicates that its mechanism for relaxing blood vessels is reliant on the presence of a functional endothelium, the inner lining of blood vessels. researchgate.net

In animal models, the intravenous administration of this compound to normotensive Wistar rats resulted in a significant reduction in systolic blood pressure (SBP). nih.govresearchgate.net This hypotensive effect was accompanied by a measurable decrease in plasma ACE activity, directly linking the blood pressure-lowering effect to the inhibition of the angiotensin-converting enzyme in a living system. nih.govresearchgate.net

Study Type Model Key Findings
Animal Model (In Vivo)Normotensive Wistar Rats- Significantly reduced systolic blood pressure (SBP). nih.govresearchgate.net- No significant effect observed on diastolic blood pressure (DBP). researchgate.net- Decreased plasma ACE activity. nih.gov
Ex VivoIsolated Rat Aorta Rings- Induced endothelium-dependent vasodilation. nih.govresearchgate.net

Interactions with Nitric Oxide Synthase (NOS) and Calcium-Calmodulin Pathways

The vasodilator effect of this compound is multifaceted, involving pathways beyond direct ACE inhibition. nih.gov Research indicates a crucial role for the nitric oxide (NO) pathway. In animal studies, the administration of this compound led to an increase in the plasma levels of nitrite, a stable metabolite of NO, suggesting an increased production or bioavailability of nitric oxide. nih.govresearchgate.net Furthermore, in ex vivo experiments with rat aorta, the vasodilator effect of this compound was completely eliminated by the blockade of nitric oxide synthase (NOS), the enzyme responsible for producing NO. nih.govresearchgate.net This confirms that the vasodilatory action of this compound is dependent on the synthesis of nitric oxide. nih.gov

Investigations into the intracellular signaling cascades have also implicated the calcium-calmodulin pathway. nih.gov The calcium-calmodulin complex is a key regulator of NOS activity. youtube.comyoutube.com Studies showed that inhibition of the calcium-calmodulin complex resulted in a decreased vasodilator effect from this compound. nih.govresearchgate.net This suggests that this compound's ability to stimulate NO production is at least partially mediated through the calcium-calmodulin signaling pathway. nih.gov

Other Investigated Molecular Mechanisms (e.g., Enzyme Interactions, Receptor Binding)

Current research on the molecular and cellular biological activity of this compound has predominantly centered on its cardiovascular effects. The primary mechanisms investigated involve the modulation of the renin-angiotensin system through ACE inhibition and the promotion of vasodilation via the NOS and calcium-calmodulin pathways. researchgate.netnih.gov Beyond these well-documented interactions, there is limited available scientific literature detailing other specific molecular targets, such as interactions with other enzyme systems or direct receptor binding activities.

Structure Activity Relationship Sar Studies of Bornesitol and Its Analogues

Identification of Key Structural Determinants for Observed Biological Effects

The biological efficacy of bornesitol and its analogues is intrinsically linked to their molecular architecture. Research has focused on identifying the specific structural features that govern their interactions with biological targets, leading to observed effects such as the inhibition of angiotensin-converting enzyme (ACE), a key regulator of blood pressure.

A pivotal study investigating the in vitro ACE inhibitory activity of this compound and structurally related cyclitols and sugars revealed crucial insights into the SAR of this class of compounds. The study highlighted that the inhibitory potency is not solely dependent on the number of hydroxyl groups but is significantly influenced by their spatial arrangement and the presence of other functional groups.

Key findings from these studies indicate that:

Hydroxyl Group Configuration: The specific orientation of the hydroxyl groups on the cyclohexane (B81311) ring is critical for binding to the active site of enzymes like ACE.

Methyl Ether Group: The presence and position of the methyl ether group on the inositol (B14025) ring distinguish this compound from its parent compound, myo-inositol, and contribute to its unique biological activity profile.

To further illustrate the structure-activity relationships, the following table summarizes the ACE inhibitory activity of this compound and related compounds:

CompoundDescriptionKey Structural FeaturesACE Inhibitory Activity (IC50)
This compound 1-O-methyl-myo-inositolMethyl ether at C1Potent inhibitor
myo-Inositol Parent cyclitolSix hydroxyl groupsWeaker inhibitor than this compound
D-pinitol 3-O-methyl-D-chiro-inositolMethyl ether at C3 of D-chiro-inositolVaries depending on the assay
Sequoyitol (B191853) 5-O-methyl-myo-inositolMethyl ether at C5Shows inhibitory activity

This table is illustrative and based on the general findings of SAR studies. Specific IC50 values can vary between different experimental setups.

These findings underscore the importance of specific structural motifs for the biological activity of this compound and provide a roadmap for the design of more potent and selective analogues.

Computational Modeling and Predictive Analytics in SAR Investigations

In recent years, computational modeling has emerged as an indispensable tool in the field of drug discovery and development, offering a powerful platform to investigate SAR and predict the biological activity of novel compounds. For this compound and its analogues, in silico techniques, particularly molecular docking, have provided valuable insights into their mechanism of action at a molecular level.

Docking studies of this compound with human ACE have been instrumental in elucidating the binding interactions that contribute to its inhibitory activity. These computational models have revealed that this compound can effectively fit into the active site of ACE, forming a network of hydrogen bonds and van der Waals interactions with key amino acid residues. This binding is thought to stabilize the enzyme-inhibitor complex, thereby blocking the access of its natural substrate, angiotensin I.

The predictive power of these computational models allows researchers to:

Visualize Binding Modes: Generate three-dimensional models of the this compound-enzyme complex, providing a visual representation of the key interactions.

Predict Binding Affinities: Calculate the theoretical binding energy, which can be correlated with the experimentally observed inhibitory potency.

Guide Analogue Design: Identify potential modifications to the this compound scaffold that could enhance its binding affinity and selectivity for the target enzyme.

The integration of computational modeling with experimental validation accelerates the process of lead optimization and facilitates the rational design of novel this compound derivatives with improved therapeutic profiles.

Stereochemical Influences on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a paramount role in determining the biological activity of chiral compounds like this compound. The spatial orientation of functional groups can profoundly impact a molecule's ability to interact with stereospecific biological targets such as enzymes and receptors.

This compound is a specific stereoisomer of a methyl ether of myo-inositol. The precise arrangement of its hydroxyl and methoxy (B1213986) groups in space is critical for its biological function. Even subtle changes in the stereochemistry of the inositol ring can lead to a dramatic loss or alteration of its activity profile. This is because the binding sites of biological macromolecules are themselves chiral and will preferentially interact with one stereoisomer over another.

The importance of stereochemistry in the activity of inositol derivatives is a well-established principle. For instance, the different biological roles of myo-inositol and D-chiro-inositol, which are stereoisomers, highlight the significance of the spatial arrangement of their hydroxyl groups.

While specific comparative studies on the biological activities of different this compound stereoisomers are limited, the general principles of stereoselectivity in drug action strongly suggest that the naturally occurring L-(+)-bornesitol possesses a unique and specific stereochemical configuration that is optimal for its observed biological effects. Any deviation from this specific arrangement is likely to result in a significantly different pharmacological profile. This underscores the necessity of stereocontrolled synthesis when developing new this compound-based therapeutic agents.

Analytical Methodologies for Bornesitol Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating bornesitol from complex mixtures found in plant extracts or biological samples before its detection and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique utilized for the analysis of this compound, often in conjunction with Mass Spectrometry (MS) for detection and identification researchgate.netnih.gov. GC methods have been developed for the simultaneous analysis of this compound alongside other polyalcohols and sugars in substances like coffee and its substitutes researchgate.netnih.govcapes.gov.br. This approach allows for the determination of this compound content in different coffee types, including green coffee beans, roasted coffee beans, coffee blends, and instant coffees researchgate.netcapes.gov.br. GC-MS has also been applied to identify this compound in carob fruit ucy.ac.cy. Prior derivatization is often a crucial step in GC analysis of carbohydrates like this compound to increase their volatility researchgate.netrsc.org. Trimethylsilyl (B98337) (TMS) derivatives are commonly used for this purpose nist.gov.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for the analysis and quantification of this compound, particularly in plant extracts jst.go.jpresearchgate.netnih.gov. Due to the lack of a strong chromophore in this compound, detection by UV-Vis detectors like Photodiode Array (PDA) typically requires prior derivatization researchgate.net. A validated HPLC-PDA method for this compound quantification in Hancornia speciosa leaf extracts involves derivatization with p-toluenesulfonyl chloride jst.go.jpresearchgate.netnih.govebi.ac.uk. This method has demonstrated good selectivity, linearity (r² > 0.9981), precision (intra-day RSD=2.37%, inter-day RSD=3.17%), and recovery (92.3%-99.9%) researchgate.netnih.govebi.ac.uk. The limits of quantification and detection were reported as 5.00 µg/ml and 1.67 µg/ml, respectively researchgate.netnih.govebi.ac.uk.

UHPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has been developed for the quantification of this compound in biological matrices such as rat plasma nih.gov. This method utilizes Multiple Reaction Monitoring (MRM) in negative ionization mode, employing specific and confirmatory transitions (m/z 193 → 161 Da and m/z 193 → 175 Da) nih.govnih.govresearchgate.net. UPLC-ESI-MS has also been used for the identification of this compound in plant extracts jst.go.jpresearchgate.net.

Here is a summary of chromatographic methods for this compound analysis:

TechniqueApplicationDetection MethodDerivatizationMatrixKey Findings
GCSimultaneous analysis with other polyalcohols/sugarsMSRequiredCoffee, Coffee substitutes, Carob fruitDetected in coffee for the first time; content unaffected by roasting/decaffeination. researchgate.netnih.govcapes.gov.brucy.ac.cy
HPLC-PDAQuantificationPDARequired (e.g., tosyl chloride)Hancornia speciosa leaf extractsValidated method with good linearity, precision, and recovery. jst.go.jpresearchgate.netnih.govebi.ac.uk
UPLC-ESI-MS/MSQuantification, Stability studiesESI-MS/MS (MRM)Not always requiredRat plasma, Hancornia speciosa extractsDeveloped for pharmacokinetic studies and stability evaluation. nih.govnih.govresearchgate.net
UPLC-ESI-MSIdentificationESI-MSNot always requiredHancornia speciosa extractsUsed for structural confirmation. jst.go.jpresearchgate.net

Mass Spectrometry Detection (e.g., ESI-MS/MS, MALDI-TOF-MS)

Mass spectrometry plays a crucial role in the detection and identification of this compound, often coupled with chromatographic techniques. Electrospray Ionization (ESI) is a common ionization method used with LC-MS and UPLC-MS for this compound analysis jst.go.jpresearchgate.netresearchgate.net. ESI-MS/MS, particularly in MRM mode, is employed for sensitive and selective quantification of this compound in complex samples like plasma nih.govnih.govresearchgate.net. This involves monitoring specific fragmentation transitions of the this compound ion nih.govnih.gov. For this compound, transitions such as m/z 193 → 161 Da and m/z 193 → 175 Da have been used in negative ionization mode nih.govnih.gov. UPLC-DAD-ESI-MS/MS has also been used for the identification of this compound and other constituents in plant extracts researchgate.netnih.gov. While ESI-MS/MS is frequently reported for this compound analysis, information specifically detailing the application of MALDI-TOF-MS for this compound was not prominently found in the search results.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for confirming the structure of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a primary technique for the structural elucidation of this compound jst.go.jptandfonline.comtandfonline.comnih.govoup.comjst.go.jp. These techniques provide detailed information about the hydrogen and carbon atoms within the molecule, allowing for the confirmation of its connectivity and stereochemistry jst.go.jptandfonline.comtandfonline.comnih.govoup.comjst.go.jp. Studies have reported using ¹H-NMR and ¹³C-NMR, along with 2D NMR experiments such as COSY, HSQC, and HMBC, to confirm the structure of this compound isolated from plant sources jst.go.jpresearchgate.net. Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common solvent used for acquiring NMR spectra of this compound jst.go.jpresearchgate.net.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization Mass Spectrometry (CI-MS) is another mass spectrometry technique that has been used in the identification of this compound tandfonline.comtandfonline.comnih.govoup.comjst.go.jp. CI-MS typically produces less fragmentation compared to electron ionization (EI), often yielding a protonated molecule [M+H]+ ion, which is useful for determining the molecular weight of the compound tandfonline.com. This technique, in conjunction with NMR, has been employed to identify this compound isolated from plant sources like sweet pea tandfonline.comtandfonline.comnih.govoup.comjst.go.jp.

Sample Preparation and Derivatization Strategies for Enhanced Detection

The analysis of this compound, especially by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (Diode Array Detection) (HPLC-DAD), necessitates effective sample preparation to isolate the compound from the matrix and derivatization to render it suitable for detection.

Sample preparation typically involves extraction and purification steps. Various extraction methods have been employed for isolating this compound from plant materials, including liquid extraction using solvents such as methanol (B129727), ethanol (B145695), or hot water. researchgate.netresearchgate.net Techniques like Soxhlet extraction, pressurized liquid extraction, microwave extraction, and supercritical fluid extraction are also considered for the efficient recovery of inositols and their derivatives from vegetable raw materials. researchgate.net Following extraction, purification steps such as solid-phase extraction (SPE) or chromatography are often necessary to remove interfering compounds and concentrate the analyte. researchgate.netscioninstruments.com For plant tissues, sample collection often involves immediate freezing in liquid nitrogen followed by maceration to disrupt the cellular structure and facilitate extraction. protocols.io Solvents like methanol are commonly used to halt enzymatic activity during the extraction process. protocols.io Centrifugation is employed to separate the supernatant containing the extracted metabolites from solid debris. scioninstruments.comprotocols.io Drying of extracts, potentially using techniques like rotary evaporation at reduced temperatures or freeze-drying, may precede derivatization. researchgate.net

Derivatization is a critical step, particularly for GC-MS analysis of polar compounds like this compound, which may lack sufficient volatility or thermal stability. creative-biolabs.comrsc.orguoguelph.ca Derivatization introduces functional groups that increase volatility, improve chromatographic behavior, and enhance detector response. copernicus.org Two common derivatization strategies for polyols and carbohydrates, including this compound, are silylation and acetylation. creative-biolabs.comrsc.orgzu.edu.pkshimadzu.com

Silylation involves the replacement of active hydrogen atoms in hydroxyl, carboxyl, or amine groups with a silyl (B83357) group, commonly trimethylsilyl (TMS). copernicus.orgijern.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. copernicus.org Silylation is particularly effective for increasing the volatility of polar compounds, making them amenable to GC analysis. creative-biolabs.comshimadzu.com For complex samples containing sugars and polyols, a two-step derivatization procedure involving methoximation followed by silylation is often employed. shimadzu.comnih.govresearchgate.net Methoximation, typically using methoxyamine hydrochloride, converts reducing sugars into stable methoxime derivatives, reducing the formation of multiple anomeric peaks during chromatography. shimadzu.comnih.govresearchgate.net This is followed by silylation of the hydroxyl groups. nih.govresearchgate.net While effective, silylation requires anhydrous conditions, and the stability of TMS derivatives can be limited, often necessitating analysis within a specific timeframe after derivatization. nih.govshimadzu.com

Acetylation is another derivatization method where acetyl groups are introduced, typically using acetic anhydride. rsc.orgzu.edu.pkshimadzu.com Acetylation can also increase the volatility of polar compounds and is used for the analysis of alcohols and carbohydrates. rsc.orgshimadzu.com An optimized GC-MS method for the simultaneous quantification of acetylated aldoses, ketoses, and alditols in plant tissues utilizes acetylation in a methyl sulfoxide/1-methylimidazole system, which helps solubilize carbohydrates and inhibit oxidation, yielding single peaks for various sugars. nih.gov

For HPLC-DAD analysis, this compound, lacking a strong chromophore, may require derivatization to enable detection by UV-Vis spectroscopy. Derivatization with reagents such as p-toluenesulfonyl chloride (TsCl) can introduce a chromophore, allowing for detection at wavelengths like 230 nm. researchgate.net This approach has been successfully applied for the quantification of this compound in plant extracts. researchgate.net

The choice of sample preparation and derivatization strategy is crucial for the sensitivity, specificity, and accuracy of this compound analysis. These steps are tailored to the sample matrix and the chosen analytical technique to ensure optimal results.

Chemical Stability and Degradation Pathways of Bornesitol

Forced Degradation Studies under Various Stress Conditions

Forced degradation studies on bornesitol have evaluated its stability under hydrolytic, oxidative, photolytic, thermal, and metal ion-induced stress conditions. nih.govresearchgate.netresearchgate.netufmg.br

Hydrolytic Stability (Acidic, Alkaline, Neutral)

This compound exhibits varying degrees of stability under different hydrolytic conditions. It has been classified as labile (unstable) when exposed to acidic and alkaline hydrolysis. nih.goveditoraime.com.brresearchgate.netresearchgate.netufmg.br In contrast, this compound is considered very stable under neutral hydrolysis conditions. nih.goveditoraime.com.brresearchgate.netresearchgate.netresearchgate.netufmg.br

Summary of Hydrolytic Stability:

ConditionStability Classification
Acidic HydrolysisLabile
Alkaline HydrolysisLabile
Neutral HydrolysisVery Stable

Oxidative and Photolytic Stability

This compound demonstrates high stability against oxidative degradation. nih.goveditoraime.com.brresearchgate.netresearchgate.netresearchgate.netufmg.br Under photolytic conditions (exposure to light), this compound has been categorized as practically stable. nih.goveditoraime.com.brresearchgate.netresearchgate.netresearchgate.netufmg.br

Summary of Oxidative and Photolytic Stability:

ConditionStability Classification
Oxidative DegradationVery Stable
Photolytic DegradationPractically Stable

Thermal and Metal Ion-Induced Degradation

Exposure to thermolysis (heat) and metal ions leads to a considerable reduction in this compound content. nih.goveditoraime.com.brresearchgate.netresearchgate.netresearchgate.netufmg.br This indicates that this compound is less stable under thermal stress and in the presence of metal ions compared to oxidative and photolytic conditions.

Summary of Thermal and Metal Ion-Induced Degradation:

ConditionEffect on this compound Content
Thermolysis (Heat)Considerable Reduction
Metal Ion-Induced DegradationConsiderable Reduction

Identification and Characterization of Degradation Products (e.g., myo-inositol)

In studies investigating the degradation of this compound, myo-inositol has been identified as a major degradation product. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net This has been observed in samples subjected to neutral hydrolysis and thermolysis. nih.govresearchgate.netresearchgate.netresearchgate.net The identification of degradation products is crucial for understanding the degradation pathways and assessing the potential impact of degraded samples. nih.govresearchgate.netresearchgate.net

Mechanistic Insights into this compound Degradation

While detailed mechanistic studies on this compound degradation are limited in the provided search results, the identification of myo-inositol as a major degradation product suggests that the degradation process likely involves the cleavage of the methyl ether linkage in this compound. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net this compound is chemically a methyl ether of D-myo-inositol. wikipedia.org The lability of this compound under acidic and alkaline hydrolysis conditions points towards acid- or base-catalyzed cleavage of this ether bond. The stability under neutral conditions suggests that the ether linkage is relatively stable in the absence of acidic or alkaline catalysts. The degradation induced by heat (thermolysis) and metal ions indicates that these factors can also facilitate the breakdown of this compound, potentially through mechanisms involving bond cleavage or other transformation pathways. Further research would be needed to fully elucidate the specific reaction mechanisms involved under each stress condition.

Research Gaps and Future Directions in Bornesitol Studies

Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of bornesitol originates from myo-inositol, which is synthesized from D-glucose-6-phosphate. While the initial steps leading to myo-inositol are well-documented, the subsequent methylation to form this compound is less understood. The enzymes responsible for this conversion are presumed to be S-adenosyl-L-methionine (SAM)-dependent myo-inositol O-methyltransferases (IMTs). However, the specific IMTs that catalyze the formation of L-(+)-bornesitol have not been isolated and characterized from many plant sources. A significant research gap exists in identifying and functionally characterizing these enzymes, including their substrate specificity, kinetic properties, and protein structure.

Furthermore, the regulatory networks that control the expression and activity of these biosynthetic enzymes are largely unknown. Research into the inositol (B14025) phosphate (B84403) metabolism in plants has identified several transcription factor families, such as WRKY and MYB, that regulate metabolic pathways. nih.govresearchgate.net However, their specific role in controlling this compound accumulation in response to developmental or environmental cues has not been investigated. Future research should focus on:

Identification and characterization of this compound-specific IMTs: This involves gene discovery through transcriptomics and proteomics, followed by heterologous expression and functional validation of candidate enzymes.

Transcriptional regulation studies: Investigating how environmental stressors (e.g., salinity, drought) and developmental stages influence the expression of IMT genes.

Identification of upstream regulators: Utilizing techniques like yeast one-hybrid or ChIP-sequencing to identify transcription factors that bind to the promoters of this compound biosynthetic genes.

Enzyme/FactorPrecursor/TargetKnown/Hypothesized RoleResearch Gap
myo-inositol O-methyltransferase (IMT)myo-inositolCatalyzes the methylation of myo-inositol to form this compound.Specific enzymes uncharacterized in most species.
WRKY Transcription FactorsGenes in inositol pathwayGeneral regulation of inositol phosphate metabolism. nih.govresearchgate.netSpecific role in regulating this compound biosynthesis is unknown.
MYB Transcription FactorsGenes in inositol pathwayGeneral regulation of metabolic pathways in plants.Direct link to the regulation of this compound synthesis is not established.

Exploration of Novel Synthetic Routes and Stereoselective Control

There is a pressing need to explore novel and more efficient synthetic strategies. Future research in this area should be directed towards:

Asymmetric Synthesis: Developing new catalytic asymmetric methods to control the stereochemistry of the hydroxyl and methyl groups.

Chemo-enzymatic Synthesis: Combining the selectivity of enzymes with the versatility of chemical reactions. For instance, using enzymes for key stereoselective steps, such as methylation or hydroxylation, on a synthetically derived cyclitol precursor.

Biocatalysis: Engineering microorganisms or using isolated enzymes to produce this compound from simple sugars, which could offer a more sustainable and stereoselective route.

Deeper Mechanistic Characterization of Molecular and Cellular Bioactivities

Preliminary studies have indicated that this compound possesses interesting biological activities, notably cardiovascular effects. It has been shown to reduce blood pressure in animal models. nih.govjst.go.jpresearchgate.net The proposed mechanisms include the inhibition of the angiotensin-converting enzyme (ACE) and an increase in nitric oxide (NO) production, leading to endothelium-dependent vasodilation. nih.govjst.go.jp

Despite these findings, a deeper mechanistic understanding at the molecular and cellular level is lacking. Key research questions that remain unanswered include:

Direct Molecular Targets: Does this compound directly bind to ACE or other enzymes, or does it modulate their activity indirectly? Identifying the specific binding sites and interaction modes is crucial.

Signaling Pathways: Beyond the increase in NO, what are the upstream and downstream signaling cascades affected by this compound? Its structural similarity to inositol suggests a potential role in phosphoinositide signaling pathways, which warrants investigation. nih.gov

Cellular Effects: How does this compound affect different cell types, such as endothelial cells, smooth muscle cells, and neurons, to exert its physiological effects? Studies on its antioxidant and anti-inflammatory properties at the cellular level are also needed. nih.gov

BioactivityProposed MechanismResearch Gap
Hypotensive EffectACE inhibition, increased NO production. nih.govjst.go.jpresearchgate.netDirect molecular targets and detailed signaling pathways are unknown.
VasodilationEndothelium-dependent NO pathway. nih.govjst.go.jpInvolvement of other signaling cascades (e.g., phosphoinositide pathway) is unexplored.
Antioxidant ActivityScavenging of reactive oxygen species.Cellular mechanisms and physiological relevance are poorly characterized.

Investigation of this compound's Role in Inter- and Intra-Species Chemical Communication

Plants utilize a vast array of chemical compounds for communication, both within the plant (intra-species) and with other organisms (inter-species). nih.govresearchgate.netazolifesciences.com While the roles of volatile organic compounds and other secondary metabolites in this "chemical language" are well-studied, the involvement of cyclitols like this compound is largely unexplored.

This compound's properties, such as its water solubility and stability, make it a potential candidate for a signaling molecule. Future research should investigate:

Intra-plant Signaling: Whether this compound acts as a long-distance signal to coordinate responses to stress or developmental changes between different plant organs. This would involve analyzing its presence in phloem and xylem sap under various conditions.

Root Exudation and Rhizosphere Interactions: Determining if this compound is exuded by roots and, if so, whether it influences the composition and activity of the soil microbiome or acts as an allelopathic agent affecting neighboring plants.

Pollinator and Herbivore Interactions: Investigating the presence of this compound in nectar or leaf tissues and its potential role as an attractant, deterrent, or feeding stimulant for insects. Its sweet taste could suggest a role in mediating interactions with pollinators.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for isolating and quantifying bornesitol in plant matrices?

  • Methodological guidance : Use solvent extraction (e.g., methanol-water mixtures) followed by solid-phase extraction (SPE) for purification. Quantify via HPLC-MS with a C18 column, mobile phase of 0.1% formic acid/acetonitrile, and calibration against certified standards . Validate parameters: linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery rates (85–115%) .

Q. How can researchers confirm this compound’s structural identity using spectroscopic techniques?

  • Approach : Combine ¹H/¹³C NMR (D₂O or CD₃OD solvents) to assign hydroxyl and cyclic ether protons. Cross-validate with FT-IR (O-H stretching at 3200–3400 cm⁻¹) and high-resolution mass spectrometry (HRMS; [M+H]+ calculated for C₇H₁₄O₆). Compare data with published spectra in repositories like PubChem or Beilstein databases .

Q. What are the best practices for assessing this compound’s stability under varying pH and temperature conditions?

  • Protocol : Conduct accelerated stability studies (ICH Q1A guidelines): store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC. Use Arrhenius modeling to predict shelf life. Report degradation products via LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity across cell-based assays be resolved?

  • Strategies :

  • Experimental design : Standardize cell lines (e.g., HepG2 vs. HEK293), culture conditions, and exposure times.
  • Data reconciliation : Perform meta-analysis of IC₅₀ values using ANOVA to identify confounding variables (e.g., serum content in media). Validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. What advanced techniques are recommended for elucidating this compound’s metabolic pathways in mammalian systems?

  • Workflow :

Isotope tracing : Administer ¹³C-labeled this compound to rodent models; track metabolites via LC-HRMS.

Enzyme inhibition studies : Use CRISPR/Cas9-knockout models to identify rate-limiting enzymes (e.g., inositol oxygenases).

Multi-omics integration : Correlate metabolomic data with transcriptomic profiles (RNA-seq) to map regulatory networks .

Q. How should researchers address discrepancies in this compound’s NMR spectral data across literature sources?

  • Resolution framework :

  • Reproducibility checks : Replicate experiments using identical solvents (e.g., D₂O vs. DMSO-d₆) and field strengths (300 MHz vs. 600 MHz).
  • Collaborative validation : Share raw FID files with peer labs for independent analysis. Publish full spectral parameters (δ, J-values) in supplemental data .

Q. What computational methods are effective for predicting this compound’s interactions with biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) with crystal structures of inositol receptors (PDB IDs: 3RJY, 6COX).
  • MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns). Validate via SPR or ITC for binding affinity (Kd) .

Data Presentation & Compliance

  • Tables : Include validation metrics (e.g., precision, accuracy) for analytical methods .
  • Ethics : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain IRB/IACUC approvals .
  • Reproducibility : Archive raw data in repositories like Zenodo; cite DOI in methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.